Tetradecyl ether
Overview
Description
Tetradecyl ether, also known as ditetradecyl ether or myristyl ether, is a chemical compound with the formula C28H58O . It is used for research and development purposes .
Synthesis Analysis
Tetradecyl ether can be synthesized through various methods. One such method involves the polymerization of vinyl ethers, where ethylene glycol segments are introduced between the vinyl and the alkyl side chains . Another method involves the reaction of gaseous acetylene or calcium carbide with alcohols .
Molecular Structure Analysis
The molecular structure of Tetradecyl ether is represented by the formula C28H58O . The molecular weight of Tetradecyl ether is 410.774 .
Chemical Reactions Analysis
Ethers, including Tetradecyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .
Physical And Chemical Properties Analysis
Tetradecyl ether is a chemical compound with the formula C28H58O . The molecular weight of Tetradecyl ether is 410.774 .
Scientific Research Applications
Green Chemistry and Catalysts
Tetradecyl ether and its derivatives, specifically trihexyl (tetradecyl) phosphonium bromide, have been explored in green chemistry as catalysts for O-methylation of hydroxybenzenes using dimethyl carbonate. This process offers a more environmentally friendly route compared to traditional methods, producing phenolic ethers which are commercially significant. The utilization of these catalysts supports recycling and reuse, underlining the advancement in green and sustainable chemical processes (Kabra, Huuhtanen, Keiski, & Yadav, 2016).
SO2 Capture
In the field of environmental protection, tetradecyl ether-linked ionic liquids have been developed for capturing sulfur dioxide (SO2). These dual-functionalized ionic liquids showcase exceptional SO2 absorption capacity through a combination of chemical and physical absorption. This application is critical in reducing harmful SO2 emissions in the atmosphere, demonstrating the versatility of tetradecyl ether in environmental applications (Cui, Wang, Zheng, Guo, Luo, & Li, 2012).
Surfactant Preparation
Tetradecyl ether has been used in the synthesis of surfactants, specifically in the formation of 3-tetradecyloxy-2-hydroxy-propyltriethylammonium chloride. This compound is derived from tetradecyl alcohol and shows promising applications as a finishing agent for cotton fabrics, offering softening properties. Such applications highlight the role of tetradecyl ether in the textile and cosmetic industries (Yang, 2009).
Brominated Flame Retardants
Research has been conducted on the environmental presence and impact of brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), which often contain tetradecyl ether structures. These studies emphasize the ecological and health concerns related to the widespread use of such chemicals, with a focus on understanding their sources, behavior, and potential toxicity (de Wit, 2002).
Biobased Fatty Ethers
Tetradecyl ether has been investigated in the synthesis of biobased fatty ethers. These compounds are derived from natural sources and have applications in various industries due to their distinct physical properties, such as melting temperatures and viscosities. This research contributes to the development of sustainable and environmentally friendly materials (Nguyen, Castello, Pezron, Luart, Hecke, & Len, 2017).
Safety And Hazards
When handling Tetradecyl ether, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .
Future Directions
Research on the relationship of comb-like polymer phase change material structures and their heat storage performance is scarce. Therefore, this relationship from both micro and macro perspectives will be studied in the future . The introduction of the ethylene glycol chain was found to be conducive to the crystallization of alkyl side chains .
properties
IUPAC Name |
1-tetradecoxytetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANWHVWXFQSQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202465 | |
Record name | Dimyristyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl ether | |
CAS RN |
5412-98-6 | |
Record name | Tetradecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5412-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimyristyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimyristyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ditetradecyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMYRISTYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1W1K092JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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